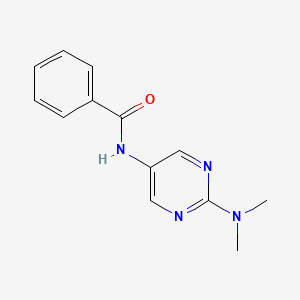![molecular formula C10H13F3N2O B2356232 1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097857-89-9](/img/structure/B2356232.png)
1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of OTFP is C10H13F3N2O, and its molecular weight is 234.222. It consists of a piperidine ring with an oxazolyl methyl and trifluoromethyl substituent.Chemical Reactions Analysis
While specific chemical reactions involving OTFP are not detailed in the literature, reactions involving similar compounds often involve direct arylation of oxazoles .Applications De Recherche Scientifique
Antimicrobial Activity
Oxazole derivatives have been found to have significant antimicrobial activity. They have been tested against various bacterial strains such as S. aureus and S. pyogenes, P. aeruginosa and E. coli, and fungal strains such as C. albicans, A. niger and A. clavatus .
Anticancer Activity
Oxazole derivatives have shown potential as anticancer agents. They have been found to inhibit the growth of cancer cells in various studies .
Anti-inflammatory Activity
Oxazole derivatives have demonstrated anti-inflammatory properties. They have been used in the treatment of various inflammatory conditions .
Antidiabetic Activity
Oxazole derivatives have been found to have antidiabetic properties. They have been used in the treatment of diabetes .
Antiobesity Activity
Oxazole derivatives have shown potential in the treatment of obesity. They have been found to inhibit the accumulation of fat in the body .
Antioxidant Activity
Oxazole derivatives have demonstrated antioxidant properties. They have been found to neutralize harmful free radicals in the body .
Antitubercular Activity
Oxazole derivatives have shown potential in the treatment of tuberculosis. They have been found to inhibit the growth of Mycobacterium tuberculosis .
Synthesis of New Chemical Entities
Oxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Mécanisme D'action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of this compound with its targets would likely depend on the specific functional groups present in the molecule.
Biochemical Pathways
Oxazole derivatives have been known to impact a variety of biological pathways, leading to antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Result of Action
Given the broad range of biological activities exhibited by oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)8-1-3-15(4-2-8)5-9-6-16-7-14-9/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVNGECAHZUHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)
![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
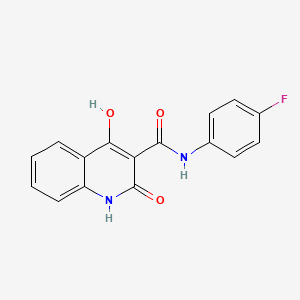
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
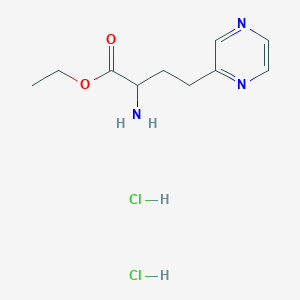
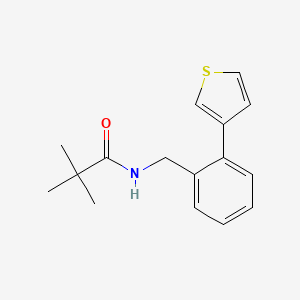
![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)
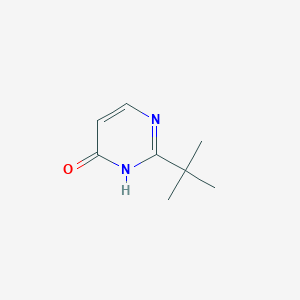
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)
